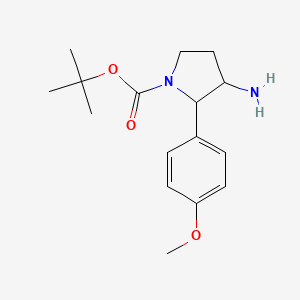
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C16H25N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and methoxyphenyl groups. The tert-butyl ester group is then added to protect the carboxylate functionality during subsequent reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, using reagents like ammonia or primary amines.
Addition of the Methoxyphenyl Group: The methoxyphenyl group can be added through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and a suitable electrophile.
Protection with tert-Butyl Ester: The carboxylate group is protected by converting it to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The methoxyphenyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), hydroxyl derivatives (reduction), and amides or sulfonamides (substitution).
科学研究应用
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
tert-Butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-aminopyrrolidine-1-carboxylate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
tert-Butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a pyrrolidine ring, leading to different reactivity and applications.
tert-Butyl 3-(benzylamino)pyrrolidine-1-carboxylate:
属性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-13(17)14(18)11-5-7-12(20-4)8-6-11/h5-8,13-14H,9-10,17H2,1-4H3 |
InChI 键 |
BBGCDMDUCOKLLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=C(C=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


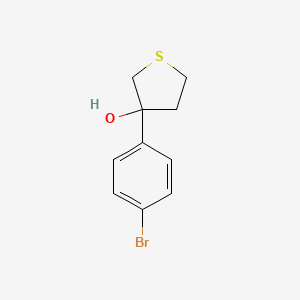
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)

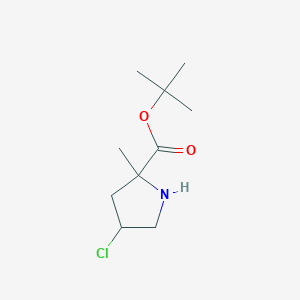
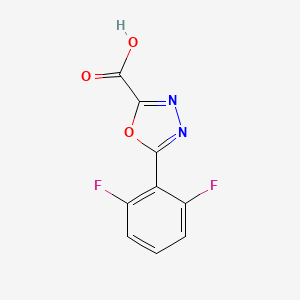
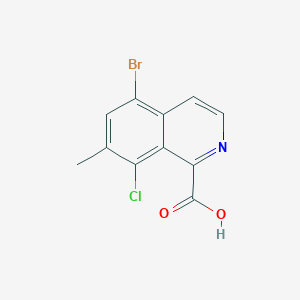
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
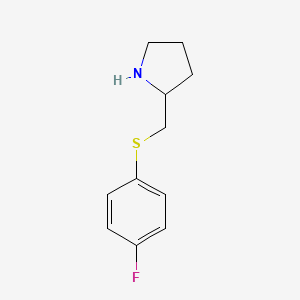

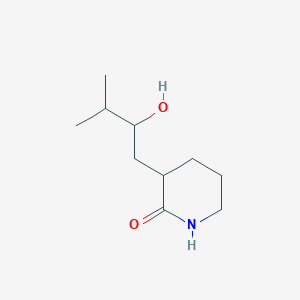
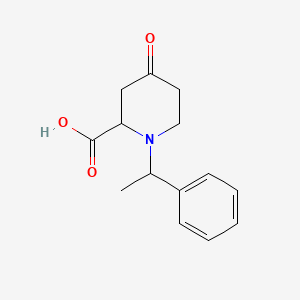
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)


